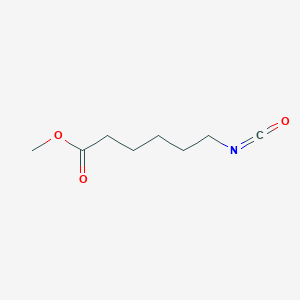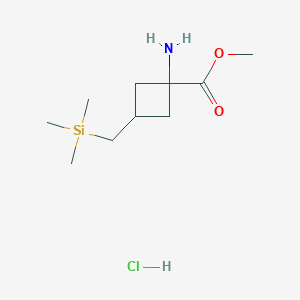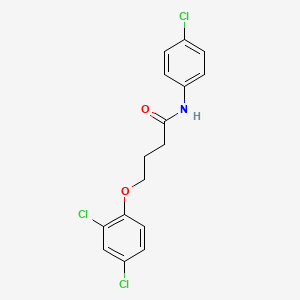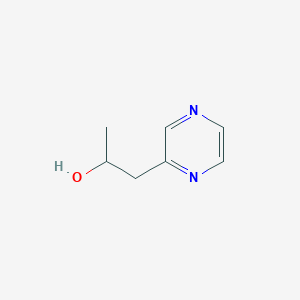![molecular formula C13H22ClNO B2685099 [3-(Heptyloxy)phenyl]amine hydrochloride CAS No. 1049788-18-2](/img/structure/B2685099.png)
[3-(Heptyloxy)phenyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Heptyloxy)phenyl]amine hydrochloride: is a chemical compound that belongs to the class of aromatic amines. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has a molecular formula of C13H22ClNO and a molecular weight of 243.77288 .
Vorbereitungsmethoden
The synthesis of [3-(Heptyloxy)phenyl]amine hydrochloride typically involves the reaction of 3-(heptyloxy)aniline with hydrochloric acid. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Heptyloxy)phenyl]amine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the heptyloxy group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products:
Oxidation: Products may include nitro compounds or quinones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives or alkylated compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(Heptyloxy)phenyl]amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new materials and chemical processes.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: In medical research, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the formulation of specialty chemicals for various applications .
Wirkmechanismus
The mechanism of action of [3-(Heptyloxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[3-(Heptyloxy)phenyl]amine: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
[3-(Heptyloxy)phenyl]methanol: A related compound with a hydroxyl group instead of an amine group.
[3-(Heptyloxy)phenyl]acetic acid: A compound with a carboxylic acid group, which may exhibit different chemical behavior.
Uniqueness: [3-(Heptyloxy)phenyl]amine hydrochloride is unique due to its specific combination of an aromatic amine and a heptyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-heptoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13;/h7-9,11H,2-6,10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYLIFPPKQRQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B2685021.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]acetamide](/img/structure/B2685023.png)


![methyl 4-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2685028.png)
![N-(2,4-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2685029.png)
![N-[(4-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2685030.png)
![3-[(2-Hydroxypyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2685032.png)
![3-(benzenesulfonyl)-N-[(2Z)-6-ethyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2685033.png)


